![molecular formula C10H21NO2 B14676767 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol CAS No. 39123-26-7](/img/structure/B14676767.png)
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H21NO2 It features an azepane ring, which is a seven-membered nitrogen-containing ring, connected to an ethoxyethanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azepane ring.
- The product is then purified through distillation or recrystallization to obtain pure this compound.
Azepane: is reacted with in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk handling of azepane and ethylene oxide: in large reactors.
Continuous monitoring and control: of reaction conditions such as temperature, pressure, and pH to ensure optimal yield and purity.
Automated purification systems: to separate and purify the final product efficiently.
化学反応の分析
Types of Reactions
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or amines.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethoxyethanol chain.
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of an ethoxyethanol chain.
Uniqueness
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is unique due to its combination of an azepane ring and an ethoxyethanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is desired.
特性
CAS番号 |
39123-26-7 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
2-[2-(azepan-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c12-8-10-13-9-7-11-5-3-1-2-4-6-11/h12H,1-10H2 |
InChIキー |
PXXNLSTUXORRRH-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


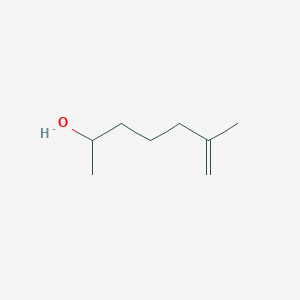
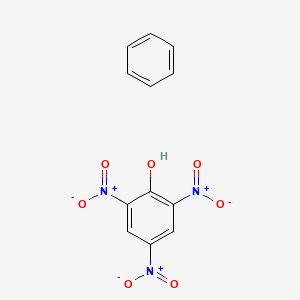
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
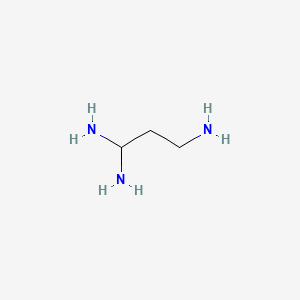
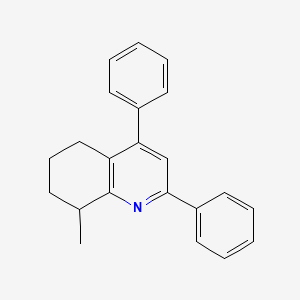

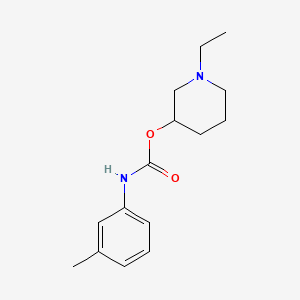
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
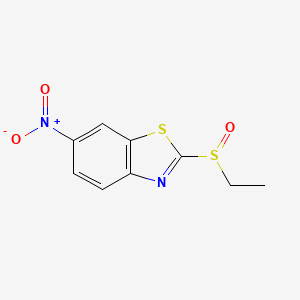
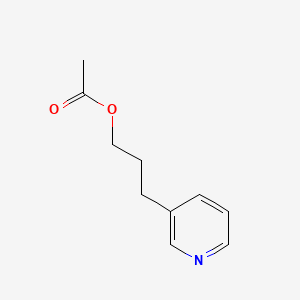

![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
